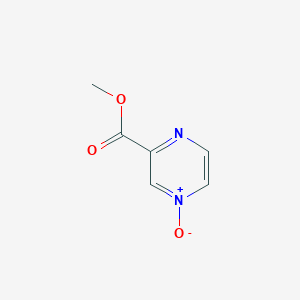![molecular formula C20H11F3N6O B10798649 3-(4-cyanophenyl)-N-[2-(trifluoromethyl)pyridin-4-yl]-[1,2,4]triazolo[4,3-a]pyridine-5-carboxamide](/img/structure/B10798649.png)
3-(4-cyanophenyl)-N-[2-(trifluoromethyl)pyridin-4-yl]-[1,2,4]triazolo[4,3-a]pyridine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-E-22 is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject for research in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-E-22 typically involves a series of complex chemical reactions. One common method includes the use of ball milling combined with alkaline and acid leaching treatment . This process helps in reducing the size of the zeolite crystal and restoring its crystallinity after treatment.
Industrial Production Methods
In industrial settings, the production of OSM-E-22 often involves hydrothermal synthesis. This method uses high temperatures and pressures to facilitate the formation of the compound. The presence of organic structure-directing agents, such as 1,6-diaminohexane, is crucial in this process .
Chemical Reactions Analysis
Types of Reactions
OSM-E-22 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of OSM-E-22 can lead to the formation of various oxygenated derivatives, while reduction can yield hydrogenated products.
Scientific Research Applications
OSM-E-22 has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including the methanol to hydrocarbon (MTH) reaction.
Biology: It plays a role in the study of cellular processes and molecular interactions.
Medicine: Research has shown its potential in drug development and therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of OSM-E-22 involves its interaction with specific molecular targets and pathways. For instance, it regulates bone mass through signaling via the OSM receptor, adaptor protein SHC1, and transducer STAT3 . This signaling pathway stimulates osteoclast formation and promotes osteoblast commitment, contributing to bone formation and maintenance.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to OSM-E-22 include:
ZSM-22: Known for its catalytic properties in the isomerization of ethylene oxide.
Theta-1: Another zeolite with a similar framework structure.
Nu-10: Exhibits high selectivity for desired products in petrochemical reactions.
Uniqueness of OSM-E-22
What sets OSM-E-22 apart from these similar compounds is its enhanced catalytic stability and reduced secondary reactions, making it a more efficient catalyst in long-term operations .
Properties
Molecular Formula |
C20H11F3N6O |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
3-(4-cyanophenyl)-N-[2-(trifluoromethyl)pyridin-4-yl]-[1,2,4]triazolo[4,3-a]pyridine-5-carboxamide |
InChI |
InChI=1S/C20H11F3N6O/c21-20(22,23)16-10-14(8-9-25-16)26-19(30)15-2-1-3-17-27-28-18(29(15)17)13-6-4-12(11-24)5-7-13/h1-10H,(H,25,26,30) |
InChI Key |
PGPJMFWOQCDCCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C(=C1)C(=O)NC3=CC(=NC=C3)C(F)(F)F)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Aminothieno[3,2-d]pyrimidin-6-yl)phenyl]-morpholin-4-ylmethanone](/img/structure/B10798566.png)

![3-[4-[2-(Dimethylamino)ethoxy]thieno[3,2-d]pyrimidin-6-yl]benzenesulfonamide](/img/structure/B10798577.png)
![5-[(2,5-Dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B10798581.png)

![(5Z)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798585.png)
![5-[(2,5-Dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(3-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B10798600.png)
![3-(4-aminothieno[3,2-d]pyrimidin-6-yl)-N,N-dimethylbenzamide](/img/structure/B10798606.png)
![Ethyl 2-[[1-(4-fluorophenyl)triazol-4-yl]methoxy]acetate](/img/structure/B10798626.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798627.png)
![(2E,5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10798636.png)
![3-(Thieno[3,2-d]pyrimidin-4-ylamino)propan-1-ol](/img/structure/B10798642.png)
![(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B10798647.png)
![5-[(3,4-Dichlorophenyl)methoxy]-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798650.png)
